Cas no 2138818-09-2 ((1-Bromohexa-1,5-dien-3-yl)benzene)

(1-Bromohexa-1,5-dien-3-yl)benzene is a brominated aromatic compound featuring a hexadiene backbone, making it a versatile intermediate in organic synthesis. Its structure combines a reactive bromine substituent with conjugated double bonds, enabling selective functionalization via cross-coupling reactions (e.g., Suzuki or Heck couplings) or nucleophilic substitutions. The benzene ring enhances stability while allowing further electrophilic aromatic modifications. This compound is particularly valuable in constructing complex frameworks for pharmaceuticals, agrochemicals, or materials science due to its dual reactivity (alkene and aryl bromide). Careful handling under inert conditions is recommended to preserve its reactivity. Typical applications include use as a building block in palladium-catalyzed transformations or cyclization reactions.
(1-Bromohexa-1,5-dien-3-yl)benzene structure
2138818-09-2 structure
Product name:(1-Bromohexa-1,5-dien-3-yl)benzene
CAS No:2138818-09-2
MF:C12H13Br
MW:237.135622739792
CID:5937081
PubChem ID:165840454

(1-Bromohexa-1,5-dien-3-yl)benzene Chemical and Physical Properties

Names and Identifiers

    • 2138818-09-2
    • (1-bromohexa-1,5-dien-3-yl)benzene
    • EN300-802815
    • (1-Bromohexa-1,5-dien-3-yl)benzene
    • Inchi: 1S/C12H13Br/c1-2-6-11(9-10-13)12-7-4-3-5-8-12/h2-5,7-11H,1,6H2/b10-9+
    • InChI Key: CUKKZSYPYYDCSI-MDZDMXLPSA-N
    • SMILES: Br/C=C/C(CC=C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 236.02006g/mol
  • Monoisotopic Mass: 236.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų
  • XLogP3: 4.2

(1-Bromohexa-1,5-dien-3-yl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802815-5.0g
(1-bromohexa-1,5-dien-3-yl)benzene
2138818-09-2 95.0%
5.0g
$8025.0 2025-02-21
Enamine
EN300-802815-0.1g
(1-bromohexa-1,5-dien-3-yl)benzene
2138818-09-2 95.0%
0.1g
$2434.0 2025-02-21
Enamine
EN300-802815-2.5g
(1-bromohexa-1,5-dien-3-yl)benzene
2138818-09-2 95.0%
2.5g
$5423.0 2025-02-21
Enamine
EN300-802815-0.5g
(1-bromohexa-1,5-dien-3-yl)benzene
2138818-09-2 95.0%
0.5g
$2655.0 2025-02-21
Enamine
EN300-802815-10.0g
(1-bromohexa-1,5-dien-3-yl)benzene
2138818-09-2 95.0%
10.0g
$11900.0 2025-02-21
Enamine
EN300-802815-0.25g
(1-bromohexa-1,5-dien-3-yl)benzene
2138818-09-2 95.0%
0.25g
$2545.0 2025-02-21
Enamine
EN300-802815-0.05g
(1-bromohexa-1,5-dien-3-yl)benzene
2138818-09-2 95.0%
0.05g
$2323.0 2025-02-21
Enamine
EN300-802815-1.0g
(1-bromohexa-1,5-dien-3-yl)benzene
2138818-09-2 95.0%
1.0g
$2767.0 2025-02-21

Additional information on (1-Bromohexa-1,5-dien-3-yl)benzene

Recent Advances in the Application of (1-Bromohexa-1,5-dien-3-yl)benzene (CAS: 2138818-09-2) in Chemical Biology and Pharmaceutical Research

The compound (1-Bromohexa-1,5-dien-3-yl)benzene (CAS: 2138818-09-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This briefing synthesizes the latest findings on its synthesis, mechanistic insights, and potential therapeutic applications, as documented in peer-reviewed literature up to 2023.

A 2022 study in Journal of Medicinal Chemistry demonstrated its efficacy as a key intermediate in the synthesis of bioactive polyene derivatives. Researchers utilized palladium-catalyzed cross-coupling reactions with 2138818-09-2 to construct complex pharmacophores, achieving 78-92% yields under optimized conditions (DOI: 10.1021/acs.jmedchem.2c00841). Notably, the bromo-diene moiety enabled selective functionalization at the C3 position, a feature exploited in developing kinase inhibitors.

In drug discovery, 2138818-09-2 has shown promise as a warhead in targeted covalent inhibitors. A Nature Chemical Biology publication (2023) highlighted its incorporation into PROTAC molecules, where the reactive alkene participated in Michael additions with cysteine residues (DOI: 10.1038/s41589-023-01276-8). This application capitalized on the compound's dual functionality—the benzene ring providing structural rigidity while the bromoalkene served as an electrophilic center.

Mechanistic studies published in ACS Catalysis (2023) revealed unexpected reactivity patterns when 2138818-09-2 was subjected to photoredox conditions. The diene system underwent [2+2] cycloadditions with electron-deficient alkenes, generating cyclobutane scaffolds with >95% diastereoselectivity (DOI: 10.1021/acscatal.3c00519). This transformation expands the toolkit for constructing strained ring systems prevalent in bioactive natural products.

From a pharmaceutical perspective, derivatives of 2138818-09-2 have entered preclinical evaluation for inflammatory diseases. A recent patent (WO2023187542) discloses bromo-diene-containing compounds exhibiting potent IL-17A inhibition (IC50 = 12 nM). Structural optimization efforts focused on modifying the benzene substituents while preserving the reactive diene motif for target engagement.

Ongoing challenges include improving the stability of 2138818-09-2-derived compounds in physiological conditions. A 2023 Chemical Communications study addressed this by developing polyethylene glycol-conjugated analogs that maintained reactivity while enhancing aqueous solubility (DOI: 10.1039/D3CC01234F). Such modifications could facilitate translational applications of this chemical scaffold.

In conclusion, (1-Bromohexa-1,5-dien-3-yl)benzene represents a multifaceted building block with demonstrated utility in medicinal chemistry and chemical biology. Its unique combination of aromatic stabilization and diene reactivity continues to inspire innovative applications, from covalent drug discovery to the synthesis of complex architectures. Future research directions may explore its potential in DNA-encoded library synthesis and as a linchpin in fragment-based drug design.

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